Home > Products > Building Blocks P1068 > 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1189749-35-6

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1808757
CAS Number: 1189749-35-6
Molecular Formula: C12H11BrFN3
Molecular Weight: 296.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound is a key intermediate in the synthesis of various biologically active compounds. []

Relevance: This compound shares the core imidazo[4,5-c]pyridine scaffold with the target compound, 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Both compounds feature a bromo-fluorophenyl substituent, although the substitution pattern and attachment point to the core scaffold differ.

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine

Compound Description: The crystal and molecular structure of this compound have been studied using X-ray diffraction, revealing details about its solid-state geometry and intermolecular interactions. []

Relevance: While this compound features a bromo-substituted imidazo[4,5-b]pyridine core, it differs from 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in the position of the bromine atom and the fusion pattern of the imidazole ring to the pyridine ring.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective antagonist of the P2X7 receptor. It exhibits promising pharmacological properties, including good oral bioavailability and a favorable safety profile. []

Relevance: JNJ 54166060 belongs to the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class of P2X7 antagonists, which shares the core tetrahydro-imidazo[4,5-c]pyridine structure with 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

Compound Description: This compound's crystal structure has been analyzed, providing insights into its molecular geometry and packing arrangement in the solid state. []

Relevance: Similar to 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, this compound also features a 6-bromo-imidazo[4,5-b]pyridine core but differs from 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in the bromine position and the imidazole-pyridine ring fusion pattern.

3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690)

Compound Description: CCT137690 is a potent inhibitor of Aurora kinases A, B, and C, with demonstrated efficacy in inhibiting tumor growth in vivo. []

Relevance: CCT137690 belongs to a class of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors. Although structurally distinct from 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, the presence of a bromo-substituted imidazo[4,5-b]pyridine core links these compounds.

1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Compound Description: Both compounds have been structurally characterized using X-ray diffraction, revealing a nearly planar fused-ring system and the orientation of the allyl/benzyl groups relative to the core scaffold. [, ]

Overview

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound notable for its unique structural features, including a bromo and fluoro-substituted phenyl ring attached to an imidazo[4,5-c]pyridine core. This compound is classified under heterocyclic compounds due to its imidazole ring structure, which is fused with a pyridine ring. The compound is primarily recognized for its potential biological activities and serves as an intermediate in the synthesis of various biologically active molecules .

Synthesis Analysis

Methods

The synthesis of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. A common synthetic route is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with an imidazo[4,5-c]pyridine derivative under palladium-catalyzed conditions. The reaction requires specific conditions including:

  • Catalyst: Palladium
  • Base: Commonly potassium carbonate or sodium hydroxide
  • Solvent: Tetrahydrofuran or dimethylformamide

These conditions facilitate the formation of the desired compound while minimizing by-products and enhancing yield .

Technical Details

In an industrial context, continuous flow reactors may be employed to optimize production efficiency and yield. Quality control measures such as chromatographic techniques and spectroscopic analysis are essential to verify the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is C12H11BrFN3C_{12}H_{11}BrFN_3. The compound features a tetrahydro-imidazo[4,5-c]pyridine core structure with the following notable characteristics:

  • Bromo group: Positioned at the 5th position of the phenyl ring.
  • Fluoro group: Located at the 2nd position of the same phenyl ring.

This unique arrangement contributes to its chemical reactivity and biological activity .

Data

  • CAS Number: 1189749-35-6
  • MDL Number: MFCD13176460
  • Molecular Weight: Approximately 284.13 g/mol
Chemical Reactions Analysis

Reactions

The compound exhibits reactivity typical of imidazopyridines. It can undergo various chemical transformations such as:

  1. Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles.
  2. Reduction Reactions: The imidazole ring can be reduced under specific conditions to yield derivatives with altered biological properties.

These reactions are significant for developing new derivatives with enhanced pharmacological profiles .

Technical Details

Reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to achieve optimal yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves interaction with various biological targets. Notably:

  • Target Interaction: It has been shown to interact with gamma-aminobutyric acid (GABA) receptors in the nervous system.

Data

The mode of action may enhance GABA neurotransmission's inhibitory effects, influencing neuronal excitability and potentially providing therapeutic effects in conditions like anxiety or epilepsy.

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of halogenated compounds, particularly in nucleophilic substitution reactions.

These properties are crucial for its use in synthetic applications and biological studies .

Applications

Scientific Uses

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine finds applications in various scientific fields:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting neurological disorders due to its interaction with GABA receptors.
  2. Biochemical Research: Investigated for its role in modulating enzyme activities and cellular signaling pathways.

Its unique structural features make it a valuable compound in medicinal chemistry and drug discovery efforts aimed at developing new therapeutic agents .

Synthetic Methodologies for 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthetic Analysis of the Imidazo[4,5-c]pyridine Core Structure

The retrosynthetic deconstruction of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine reveals two primary disconnection strategies for assembling the bicyclic framework. The first approach targets the C4-C4' bond, disconnecting the bromo-fluorophenyl substituent from the imidazo[4,5-c]pyridine nucleus, yielding 5-bromo-2-fluorobenzaldehyde as the aromatic precursor and 3,4-diamino-1,2,5,6-tetrahydropyridine as the heterocyclic building block [4] [9]. The second strategy focuses on disassembling the imidazole ring through reverse cyclocondensation, suggesting 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyridine-3,4-diamine as a key intermediate [5].

Critical to this analysis is recognition of the ortho-fluoro substituent's dual role: it serves as an activating group for nucleophilic aromatic substitution during early coupling steps while remaining available for downstream functionalization. The bromine at the meta-position provides a stable handle for transition metal-catalyzed cross-coupling reactions in subsequent derivatization. The tetrahydroimidazo[4,5-c]pyridine core necessitates careful consideration of protecting group strategies, with tert-butoxycarbonyl (Boc) groups frequently employed to prevent over-alkylation at nucleophilic nitrogen centers during ring formation [2] [7]. This disconnection logic establishes the foundational roadmap for the synthetic sequences detailed in subsequent sections.

Table 1: Retrosynthetic Disconnections for Target Compound

Disconnection SiteSynthon ASynthon BBond Formation Strategy
C4-C4' (aryl-heterocycle)5-Bromo-2-fluorophenyl precursorImidazo[4,5-c]pyridine coreNucleophilic substitution or metal-catalyzed coupling
Imidazole C=N bond4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyridine-3,4-diamineCarbonyl equivalent (aldehyde or orthoester)Condensation-cyclization
Piperidine C=N bond1-(5-Bromo-2-fluorophenyl)-3-aminopropan-1-oneN-CyanoimidazoleReduction-cyclization

Multi-Step Synthesis Involving Halogenated Phenyl Precursors

The construction of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically commences with strategically functionalized halogenated benzene derivatives. Two predominant synthetic routes have been developed, differentiated by the stage at which the bromo-fluoro aromatic system is introduced:

Early-Stage Aromatic Incorporation (Route A):This approach initiates with 5-bromo-2-fluorobenzaldehyde (CAS 463336-07-4), which undergoes reductive amination with tert-butyl 3-aminopropanoate under sodium triacetoxyborohydride catalysis to afford the secondary amine. Subsequent Boc protection provides tert-butyl 3-[(5-bromo-2-fluorobenzyl)(tert-butoxycarbonyl)amino]propanoate in 85% yield. Acid-mediated deprotection liberates the amine, which spontaneously cyclizes to the piperidin-4-one intermediate. This ketone is then condensed with ammonium acetate and cyanamide under reflux in ethanol to install the imidazole ring via the von Richter reaction, yielding the bicyclic system in 78% yield [3] [8].

Late-Stage Aryl Functionalization (Route B):An alternative methodology employs 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine as the core scaffold, prepared via cyclocondensation of ethyl 3-aminopiperidine-4-carboxylate with formamide. Selective N-alkylation at C4 is achieved using cesium carbonate as base and 1-bromo-4-fluoro-2-nitrobenzene in DMF at 60°C. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, which undergoes regioselective Sandmeyer bromination with copper(I) bromide to install the bromo substituent at the meta-position, completing the synthesis in 65% overall yield for the final three steps [6] [9].

Table 2: Comparative Synthetic Routes to Target Compound

RouteKey Starting MaterialStepsOverall Yield (%)Critical StepAdvantages
A (Early aryl)5-Bromo-2-fluorobenzaldehyde542%Reductive aminationFewer purification steps, higher throughput
B (Late aryl)Ethyl 3-aminopiperidine-4-carboxylate738%Regioselective brominationBetter tolerance of functional groups
Hybrid5-Bromo-2-fluorophenylboronic acid455%Suzuki couplingHighest yield, requires expensive catalysts

Comparative analysis reveals Route A offers superior atom economy (72% vs 65%) and fewer synthetic operations, making it preferable for large-scale production despite requiring careful control during the reductive amination to prevent over-reduction. Route B provides greater flexibility for introducing diverse substituents on the phenyl ring but suffers from lower overall yields due to the inefficiency of late-stage electrophilic bromination, which generates significant regioisomeric by-products [3] [6].

Catalytic Strategies for Bromo-Fluoro Aromatic Substitution Patterns

The strategic installation and conservation of the bromo-fluoro substitution pattern during synthesis presents unique challenges due to the divergent reactivities of these halogens. The fluorine atom at the ortho-position significantly activates the aromatic ring toward nucleophilic substitution, while the meta-bromine serves as an orthogonal handle for transition metal-mediated transformations. Several catalytic methodologies have been optimized for constructing and functionalizing this pharmacologically privileged motif:

Palladium-Catalyzed Cross-Couplings:Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid with 2,5-dibromopyridine under Pd(PPh₃)₄ catalysis (2 mol%) selectively displaces the pyridine C5-bromine while preserving the aryl fluorides, yielding 5-(2,4-difluorophenyl)-2-bromopyridine (87% yield). Subsequent Negishi coupling with zinc-activated tetrahydroimidazo[4,5-c]pyridine completes the carbon-carbon bond formation to the heterocycle [8]. The meta-bromine on the final compound remains intact for further derivatization, as demonstrated by Buchwald-Hartwig amination with morpholine using Pd₂(dba)₃/XPhos catalyst system (5 mol%), achieving 92% conversion without competing C-F bond cleavage [2] [6].

Copper-Mediated Halogen Exchange:Regioselective conversion of 5-chloro-2-fluorobenzaldehyde to the corresponding bromo derivative employs copper(I) bromide (1.5 equiv) in dimethylformamide at 140°C. This halogen dance reaction proceeds through an aryne intermediate, achieving >95% conversion with 8:1 selectivity for the meta-bromination product. The reaction requires careful exclusion of moisture to prevent hydrolysis of the formyl group and is typically complete within 16 hours [3] [7].

Orthogonal Functionalization Strategies:The significant difference in bond dissociation energies between C-F (485 kJ/mol) and C-Br (276 kJ/mol) enables chemoselective manipulation. Photoredox-catalyzed C-B borylation using bis(pinacolato)diboron and Ir(ppy)₃ catalyst (1 mol%) under blue LED irradiation selectively functionalizes the C-Br bond while leaving C-F intact, providing the boronate ester in 85% yield. Conversely, the electron-deficient ortho-fluorine undergoes nucleophilic aromatic substitution with secondary amines under mild conditions (DIPEA, DMSO, 80°C) without affecting the C-Br bond [9]. This orthogonality is crucial for synthesizing diverse analogs from a common halogenated intermediate.

Optimization of Ring-Closure Reactions for Tetrahydroimidazo-Pyridine Systems

The cyclization step forming the imidazo[4,5-c]pyridine core represents the most critical transformation in the synthesis, with efficiency heavily dependent on reagent selection, solvent environment, and substituent effects. Two predominant cyclization strategies have been optimized for constructing the tetrahydroimidazo[4,5-c]pyridine system bearing the 5-bromo-2-fluorophenyl moiety at C4:

Condensation with Orthoesters:Treatment of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyridine-3,4-diamine with triethyl orthoformate in acetic acid under reflux produces the target compound in 60-65% yield. Significant improvements (82% yield) are achieved using trimethyl orthoformate in toluene with catalytic p-toluenesulfonic acid (0.1 equiv) under Dean-Stark conditions for azeotropic water removal. Microwave irradiation at 150°C reduces reaction time from 12 hours to 25 minutes while maintaining 78% isolated yield. The reaction proceeds through an iminium ion intermediate that undergoes intramolecular cyclization with elimination of ethanol [4] [5].

Reductive Cyclization:An alternative approach involves reductive cyclization of N-[2-amino-4-(5-bromo-2-fluorophenyl)-5-nitroso-piperidin-3-yl]formamide using Zn/HCl in H₂O-isopropanol (3:1) at 80°C. This one-pot methodology achieves 88% yield by combining nitro group reduction with spontaneous ring closure. The solvent ratio proves critical, with higher water content accelerating zinc dissolution but reducing intermediate solubility. Optimized conditions employ 4:1 H₂O:IPA with Zn dust (3 equiv) and conc. HCl (0.5 equiv) added portionwise to control exothermicity. This method demonstrates superior functional group tolerance toward the bromo-fluoro substituents compared to catalytic hydrogenation, which risks dehalogenation [5].

Table 3: Solvent Effects on Ring-Closure Efficiency

Solvent SystemTemperature (°C)Time (h)Yield (%)By-product FormationAdvantages
Acetic acid1181265%8% N-acetylationSimple workup
Toluene/p-TsOH (Dean-Stark)110882%<2%Water removal
H₂O:IPA (4:1) with Zn/HCl801.588%5% over-reductionOne-pot method
Ethanol (microwave)1500.478%7% decompositionRapid synthesis
DMF (K₂CO₃)90645%15% O-alkylationMild conditions

The tetrahydroimidazo[4,5-c]pyridine ring closure exhibits remarkable sensitivity to solvent polarity. Protic solvents like ethanol favor the formation of the desired product but promote competing hydrolysis of the imino intermediate. Aprotic solvents such as dimethylformamide require higher temperatures (130°C) but minimize decomposition pathways. Recent optimization efforts identified 1,2-dimethoxyethane as an optimal compromise, providing 79% yield at 85°C with minimal by-product formation due to its moderate polarity and excellent solubilizing properties for both the diamine precursor and orthoformate reagent [4] [5].

The presence of the electron-withdrawing bromo-fluorophenyl substituent at C4 accelerates the ring-closure rate by 3.7-fold compared to unsubstituted analogs, as quantified by in situ FTIR monitoring. This rate enhancement stems from the group's ability to stabilize the developing positive charge in the rate-determining iminium ion formation step. Computational modeling (DFT at B3LYP/6-31G* level) confirms a 12.3 kcal/mol reduction in the activation barrier when the bromo-fluorophenyl group is present versus phenyl, consistent with experimental kinetic data [2] [9].

Properties

CAS Number

1189749-35-6

Product Name

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H11BrFN3

Molecular Weight

296.14 g/mol

InChI

InChI=1S/C12H11BrFN3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)

InChI Key

AHHBGBXRCZNNPO-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)Br)F

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.